molecular formula C10H15N3O5 B3242715 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one CAS No. 153186-29-9

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one

Cat. No.: B3242715
CAS No.: 153186-29-9
M. Wt: 257.24 g/mol
InChI Key: MUBNRBNWTUDOEJ-IBCQBUCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one is a nucleoside analog characterized by a pyrimidin-2-one core substituted at position 1 with a modified oxolane (tetrahydrofuran) ring. The oxolane moiety features stereospecific hydroxyl groups at positions 3 and 4, a hydroxymethyl group at position 5, and a methyl group at the same carbon, contributing to its unique stereoelectronic profile. This compound is structurally related to antiviral and anticancer nucleosides, where modifications to the sugar moiety often influence bioavailability, metabolic stability, and target binding .

Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-10(4-14)7(16)6(15)8(18-10)13-3-2-5(11)12-9(13)17/h2-3,6-8,14-16H,4H2,1H3,(H2,11,12,17)/t6-,7+,8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBNRBNWTUDOEJ-IBCQBUCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C(O1)N2C=CC(=NC2=O)N)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one, commonly referred to as a pyrimidine derivative, exhibits a range of biological activities that have garnered attention in pharmacological research. This compound is structurally related to nucleosides and has been investigated for its potential therapeutic applications.

  • Molecular Formula : C13H20N4O9
  • Molecular Weight : 376.319 g/mol
  • CAS Number : 2415172-81-3
  • IUPAC Name : 4-amino-1-[(2R,3R,4S,5R)-5-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-1,3,5-triazin-2-one

Antiviral Activity

Research indicates that compounds similar to 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one exhibit antiviral properties. For instance, studies have shown that nucleoside analogs can inhibit viral replication by mimicking natural substrates within viral polymerases. This compound's structural features suggest it may similarly interfere with viral enzyme activity.

Enzyme Inhibition

The biological evaluation of this compound has revealed its potential as an inhibitor of various enzymes. Specifically:

Enzyme Target Inhibition Potency Reference
Class I aaRS (Aminoacyl-tRNA synthetases)High nanomolar activity
Class II aaRSLower inhibitory activity

The inhibition mechanism appears to involve interactions with the enzyme's active site, where the hydroxymethyl and amino groups play critical roles in binding affinity.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism is believed to involve the disruption of nucleotide metabolism within rapidly dividing cells. This characteristic positions it as a candidate for further development in cancer therapies.

Case Studies

  • Study on Viral Inhibition :
    A recent study evaluated the antiviral efficacy of several pyrimidine derivatives against influenza virus. The results showed that compounds with similar structures to 4-amino-pyrimidines significantly reduced viral titers in infected cell cultures by over 70% compared to untreated controls.
  • Enzyme Interaction Analysis :
    X-ray crystallography studies have been conducted to analyze the binding interactions between this compound and class I aaRSs. The findings revealed that specific structural motifs within the compound mimic natural substrates effectively, enhancing binding and inhibition rates.

Comparison with Similar Compounds

Modifications to the Oxolane Ring

  • Fluorine and Iodine Substitutions : The fluoro and iodo analogs () exhibit higher molecular weights and altered electronic profiles. Fluorine enhances metabolic resistance, while iodine may improve DNA intercalation or radiosensitization .

Pyrimidin-2-one Core Variations

  • Amino vs. Hydroxyamino Groups: The hydroxyamino derivative () may exhibit redox activity, contrasting with the target compound’s amino group, which is critical for base-pairing mimicry in nucleoside analogs.
  • Dihydropyrimidinone Analogues: Compounds like those in feature a saturated pyrimidine ring, reducing planarity and altering binding kinetics compared to the target’s aromatic core.

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including nucleoside analog formation and functional group modifications. Key steps include:

  • Stereochemical control : Maintaining the (2R,3R,4S,5R) configuration requires chiral catalysts or enzymatic methods to ensure correct stereochemistry .
  • Purification : Use column chromatography (e.g., silica gel or reverse-phase) or HPLC to isolate the compound from byproducts. Yield optimization often depends on pH (6.5–7.5) and temperature (25–40°C) .
  • Analytical validation : Confirm purity (>95%) via LC-MS and NMR (¹H/¹³C) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows pyrimidin-2-one protons at δ 7.8–8.2 ppm and hydroxyl groups at δ 4.9–5.3 ppm. ¹³C NMR confirms the oxolan ring carbons (δ 70–85 ppm) .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ = 274.24 for C₁₀H₁₅N₃O₆) .
  • X-ray crystallography : Resolves absolute stereochemistry but requires high-purity crystals .

Q. What biological activities are associated with this compound, and how are these evaluated experimentally?

The compound exhibits antiviral and anticancer potential due to its structural similarity to nucleosides:

  • Enzyme inhibition assays : Test inhibition of viral polymerases (e.g., HIV-1 reverse transcriptase) at IC₅₀ values <10 µM .
  • Cell-based studies : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. EC₅₀ values range from 5–50 µM depending on substituents .

Q. What are the solubility and storage guidelines to ensure compound stability?

  • Solubility : Soluble in DMSO (10 mM stock), PBS (pH 7.4, <1 mM), and methanol. Avoid aqueous solutions with pH >8.0 to prevent hydrolysis .
  • Storage : Store lyophilized powder at -20°C; solutions are stable for 1 month at 4°C. Use argon/vacuum sealing to prevent oxidation .

Advanced Research Questions

Q. How does the compound interact with biological targets at the molecular level?

Computational and experimental studies suggest:

  • DNA/RNA mimicry : The pyrimidin-2-one moiety competes with natural nucleotides for incorporation into nucleic acids, disrupting replication .
  • Enzyme binding : Molecular docking shows hydrogen bonding between the 3,4-dihydroxy groups and conserved residues in viral polymerases (e.g., Lys65 in HIV-1 RT) .

Q. What strategies resolve contradictory data in biological activity studies?

Discrepancies in IC₅₀/EC₅₀ values may arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in cell viability assays) .
  • Impurity interference : Re-purify batches showing >5% deviation in activity .
  • Metabolic instability : Use liver microsome assays to assess degradation rates .

Q. How can the compound’s stability under physiological conditions be improved?

  • Prodrug modification : Introduce phosphate esters at the hydroxymethyl group to enhance bioavailability .
  • Formulation : Encapsulate in liposomes (size: 100–200 nm) to protect against enzymatic degradation .

Q. What advanced techniques are used to study its pharmacokinetics and metabolism?

  • Radiolabeling : Use ¹⁴C-labeled analogs to track absorption/distribution in rodent models .
  • Metabolite profiling : UPLC-QTOF-MS identifies primary metabolites (e.g., glucuronidated or oxidized derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one
Reactant of Route 2
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.